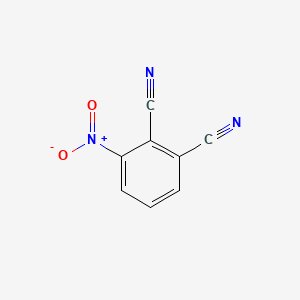

3-Nitroftalonirilo

Descripción general

Descripción

3-Nitrophthalonitrile is a useful research compound. Its molecular formula is C8H3N3O2 and its molecular weight is 173.13 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Nitrophthalonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Nitrophthalonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitrophthalonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones de colorante biológico

3-Nitroftalonirilo: se utiliza como colorante en la investigación biológica debido a sus propiedades de color. Se puede utilizar para teñir células o tejidos, lo que permite a los científicos visualizar y rastrear procesos biológicos bajo un microscopio .

Intermediarios farmacéuticos

En la industria farmacéutica, This compound sirve como intermedio en la síntesis de varios medicamentos. Su estructura química es fundamental en la formación de compuestos que tienen propiedades medicinales .

Fabricación química

Este compuesto también participa en el sector de la fabricación química en general. Actúa como un bloque de construcción para crear entidades químicas complejas que se requieren en diferentes aplicaciones industriales .

Producción de colorantes

This compound: juega un papel importante en la producción de colorantes. Estos son importantes para impartir color a textiles, tintas y otros materiales .

Pigmentos azules de ftalocianina

Uno de los usos más destacados de This compound es en la fabricación de pigmentos azules de ftalocianina. Estos pigmentos se utilizan ampliamente en pinturas, tintas y revestimientos debido a su excelente solidez del color y estabilidad .

Investigación de análisis estructural

Los investigadores han investigado las propiedades estructurales de This compound utilizando diversos métodos espectroscópicos y computacionales de química cuántica. Esta investigación ayuda a comprender la estructura molecular y la reactividad, lo cual es crucial para sus aplicaciones en la ciencia de los materiales .

Catálisis

Los ftalonirilos, incluido This compound, son esenciales en la catálisis. Se utilizan para acelerar las reacciones químicas, lo cual es vital en la producción de numerosos productos químicos .

Tecnología de sensores

Debido a su naturaleza reactiva, This compound se puede emplear en el desarrollo de sensores químicos. Estos sensores pueden detectar sustancias específicas o cambios en el medio ambiente, lo cual es importante para fines de seguridad y monitoreo .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that this compound is a key intermediate in the synthesis of nitro phthalocyanines .

Mode of Action

It is used as a precursor in the synthesis of nitro phthalocyanines, which are known for their photodynamic therapy applications .

Biochemical Pathways

As a precursor to nitro phthalocyanines, it contributes to the formation of these compounds, which can interact with various biochemical pathways depending on their specific structure and functional groups .

Pharmacokinetics

It’s important to note that these properties can significantly impact the bioavailability of a compound and its ultimate effectiveness in a biological system .

Result of Action

As a precursor to nitro phthalocyanines, its primary role is in the synthesis of these compounds, which can have various effects depending on their specific structure and functional groups .

Análisis Bioquímico

Biochemical Properties

3-Nitrophthalonitrile plays a significant role in biochemical reactions, particularly in the synthesis of nitrophthalocyanine and nitrometallophthalocyanine derivatives. These derivatives are known for their applications in solar cells and other electronic devices . In biochemical reactions, 3-Nitrophthalonitrile interacts with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction is crucial for the degradation and transformation of 3-Nitrophthalonitrile in biological systems .

Cellular Effects

3-Nitrophthalonitrile has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3-Nitrophthalonitrile can lead to changes in the expression of genes involved in oxidative stress response and apoptosis . Additionally, it may disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular homeostasis .

Molecular Mechanism

The molecular mechanism of 3-Nitrophthalonitrile involves its interaction with biomolecules such as proteins and nucleic acids. It can bind to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. For example, 3-Nitrophthalonitrile can inhibit the activity of nitrilases, preventing the hydrolysis of nitriles and affecting the overall metabolic pathway . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Nitrophthalonitrile can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to 3-Nitrophthalonitrile in in vitro or in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability

Dosage Effects in Animal Models

The effects of 3-Nitrophthalonitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, it can cause significant toxic effects, including liver and kidney damage, oxidative stress, and inflammation . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. It is crucial to determine the safe dosage range for 3-Nitrophthalonitrile to minimize its toxic effects in animal models and potential human applications .

Metabolic Pathways

3-Nitrophthalonitrile is involved in several metabolic pathways, including the degradation of nitriles to carboxylic acids and ammonia. This process is catalyzed by enzymes such as nitrilases and nitrile hydratases . The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways, leading to altered concentrations of metabolic intermediates and end products

Transport and Distribution

The transport and distribution of 3-Nitrophthalonitrile within cells and tissues are influenced by various factors, including its solubility and interaction with transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, 3-Nitrophthalonitrile can bind to specific proteins, affecting its localization and accumulation in different cellular compartments . These interactions are crucial for understanding the compound’s distribution and potential effects in biological systems.

Subcellular Localization

3-Nitrophthalonitrile can localize to specific subcellular compartments, such as the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in these compartments . For example, 3-Nitrophthalonitrile can bind to mitochondrial enzymes, affecting energy production and cellular metabolism . Additionally, targeting signals and post-translational modifications can direct the compound to specific organelles, further influencing its activity and function .

Propiedades

IUPAC Name |

3-nitrobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3N3O2/c9-4-6-2-1-3-8(11(12)13)7(6)5-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJZIZFCQFZDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073531 | |

| Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51762-67-5 | |

| Record name | 3-Nitrophthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51762-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitrophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenedicarbonitrile, 3-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

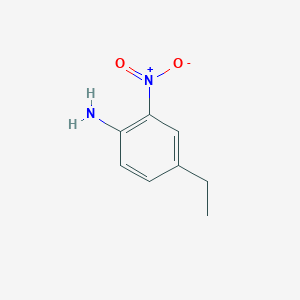

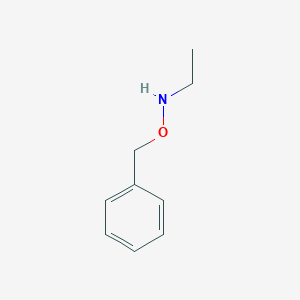

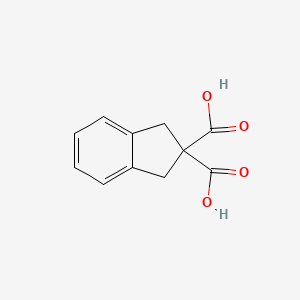

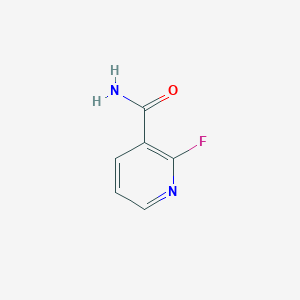

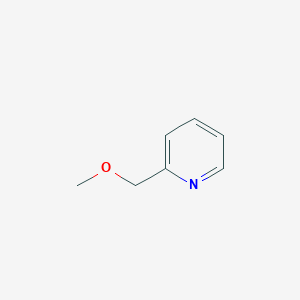

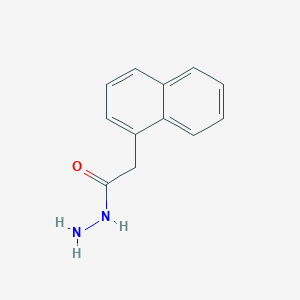

Feasible Synthetic Routes

Q1: What is the significance of 3-Nitrophthalonitrile in synthetic chemistry?

A1: 3-Nitrophthalonitrile serves as a key building block for creating diverse phthalocyanine derivatives. Its structure allows for the introduction of various substituents through nucleophilic aromatic substitution, enabling the fine-tuning of phthalocyanine properties. [, , ]

Q2: How is 3-Nitrophthalonitrile typically synthesized?

A2: A common synthetic route involves a multi-step process starting from phthalic anhydride. The steps include nitration, dehydration, ammonation, aminolysis, and a final dehydration to yield 3-Nitrophthalonitrile. []

Q3: What types of reactions are commonly employed with 3-Nitrophthalonitrile?

A3: Nucleophilic aromatic substitution reactions are widely used to displace the nitro group in 3-Nitrophthalonitrile with various nucleophiles, such as phenols, alcohols, and amines. This allows for the incorporation of desired substituents onto the phthalonitrile core. [, , , , ]

Q4: Can you provide an example of a specific reaction using 3-Nitrophthalonitrile?

A4: The reaction of 3-Nitrophthalonitrile with 4-pentyn-1-ol exemplifies its utility. This nucleophilic substitution yields 3-pent-4-ynyloxy phthalonitrile, which can be further utilized to synthesize non-peripherally tetra terminal alkynyl substituted phthalocyanines. []

Q5: What is the molecular formula and weight of 3-Nitrophthalonitrile?

A5: The molecular formula of 3-Nitrophthalonitrile is C8H3N3O2, and its molecular weight is 173.13 g/mol.

Q6: How is the structure of 3-Nitrophthalonitrile confirmed?

A6: Various spectroscopic techniques are employed to characterize 3-Nitrophthalonitrile and its derivatives, including:

- FT-IR Spectroscopy: Identifies functional groups, particularly the characteristic nitrile (C≡N) stretching vibration around 2230 cm-1. [, , , ]

- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule. [, , , ]

- X-ray Single Crystal Diffraction: Reveals the three-dimensional arrangement of atoms within the crystal lattice, offering precise structural parameters. [, ]

Q7: How is 3-Nitrophthalonitrile used to synthesize phthalocyanines?

A7: 3-Nitrophthalonitrile, often after derivatization via nucleophilic substitution, undergoes cyclotetramerization in the presence of a metal salt or template and a base to form metal phthalocyanine complexes. [, , , , , , , , ]

Q8: What influences the solubility of phthalocyanines derived from 3-Nitrophthalonitrile?

A8: The nature of substituents introduced during the synthesis significantly impacts the solubility of the resulting phthalocyanines. Bulky substituents or those capable of hydrogen bonding with solvents tend to enhance solubility. [, , , ]

Q9: How does the position of substituents on the phthalocyanine ring affect its properties?

A9: Both peripheral and non-peripheral substitutions are possible, each impacting properties differently. For example, non-peripheral substitution can cause a bathochromic shift in the Q-band (π-π* transition) of the phthalocyanine's UV-Vis spectrum. [, ]

Q10: How is computational chemistry employed in 3-Nitrophthalonitrile research?

A10: Density Functional Theory (DFT) calculations, particularly with the B3LYP functional and 6-311G(d,p) basis set, are used to:

- Predict molecular geometries and vibrational frequencies. [, ]

- Calculate electronic properties such as HOMO-LUMO gaps, relevant for applications in dye-sensitized solar cells (DSSCs). []

- Examine global reactivity parameters to understand the molecule's behavior in chemical reactions. []

Q11: What are the key structure-activity relationships observed in 3-Nitrophthalonitrile derivatives?

A11: While specific SAR data is limited in the provided research, it's understood that:

- The nature and position of substituents on the phthalocyanine ring significantly influence its photophysical and electrochemical properties. [, ]

- Electron-donating or withdrawing groups on the periphery can modulate the energy levels within the phthalocyanine, affecting its absorption and emission characteristics. [, ]

Q12: What are the potential applications of 3-Nitrophthalonitrile derivatives?

A12: Phthalocyanines synthesized from 3-Nitrophthalonitrile exhibit promise in various fields:

- Dye-sensitized solar cells (DSSCs): Their electronic properties make them suitable candidates for light harvesting and electron transfer processes in DSSCs. []

- Photodynamic therapy (PDT): Their ability to generate singlet oxygen upon light irradiation makes them potential photosensitizers for cancer treatment. []

- Catalysis: Metal phthalocyanines can act as catalysts in various organic reactions due to the metal center's electronic properties. [, , ]

Q13: How stable are polymers derived from 3-Nitrophthalonitrile?

A13: Research indicates that polymers synthesized from 3-Nitrophthalonitrile derivatives can exhibit high thermal stability, making them suitable for high-temperature applications. For instance, polymers derived from 3-(2-aminophenoxy)-phthalonitrile showed excellent thermal stability even under relatively short cure times and lower temperatures compared to other phthalonitrile resins. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[4,3-a]pyridin-3-amine](/img/structure/B1295693.png)